1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol 1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 37387-11-4
VCID: VC17010283
InChI: InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-9-11(2)13/h11-13H,4-10H2,1-3H3
SMILES:
Molecular Formula: C12H26O4
Molecular Weight: 234.33 g/mol

1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol

CAS No.: 37387-11-4

Cat. No.: VC17010283

Molecular Formula: C12H26O4

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(2-Butoxyethoxy)-1-methylethoxy)propan-2-ol - 37387-11-4

Specification

CAS No. 37387-11-4
Molecular Formula C12H26O4
Molecular Weight 234.33 g/mol
IUPAC Name 1-[1-(2-butoxyethoxy)propan-2-yloxy]propan-2-ol
Standard InChI InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-9-11(2)13/h11-13H,4-10H2,1-3H3
Standard InChI Key JUUQEXBPXBYHLF-UHFFFAOYSA-N
Canonical SMILES CCCCOCCOCC(C)OCC(C)O

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol comprises a central propan-2-ol backbone modified by two ether-linked side chains. The primary chain features a 2-butoxyethoxy group (a four-carbon butyl chain connected via two ether oxygens) and a 1-methylethoxy group (an isopropyl ether). This configuration imparts significant steric bulk and polarity variations, enabling solubility in both aqueous and organic phases .

Three-Dimensional Conformation

Computational models derived from PubChem data reveal a preference for staggered conformations in the ether linkages, minimizing steric hindrance between adjacent methyl and butoxy groups . The molecule’s flexibility allows it to adopt multiple low-energy states, facilitating interactions with diverse solutes.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₂₆O₅
Molecular Weight (g/mol)234.33
XLogP3 (Partition Coeff)1.589
Topological Polar SA65.8 Ų

Physicochemical Properties

Experimental and computed thermodynamic data highlight the compound’s stability and solvent compatibility:

Phase Transition Enthalpies

PropertyValue (kJ/mol)Method
Enthalpy of Fusion (ΔfusH°)21.07Joback
Enthalpy of Vaporization (ΔvapH°)58.58Joback

These values align with trends observed in branched glycol ethers, where increased chain branching reduces crystalline packing efficiency, lowering ΔfusH° compared to linear analogs .

Solubility and Partitioning

PropertyValueMethod
log₁₀ Water Solubility-1.67Crippen
Octanol-Water Partition (logP)1.589Crippen

The compound’s amphiphilic nature (logP ≈ 1.6) enables miscibility with polar solvents like ethanol (logP = -0.18) and non-polar media such as hexane (logP = 3.9) .

Biological Interactions and Toxicity

Limited toxicological studies suggest moderate biological activity:

Genotoxicity Assays

In CHO-K1 cell cultures, exposure to 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol induced dose-dependent chromosomal aberrations, implicating potential genotoxic effects at concentrations ≥ 50 μM . Mechanistic studies propose that ether bond cleavage may generate reactive intermediates capable of DNA adduct formation.

Metabolic Fate

Rat models (Fischer 344 strain) exhibited 42% urinary excretion of a radiolabeled dose within 24 hours, indicating partial systemic absorption and hepatic metabolism . Residual metabolites remain unidentified, warranting further pharmacokinetic profiling.

Industrial and Research Applications

While direct applications of 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol are sparsely documented, its structural analogs are employed in:

  • Coatings and Inks: As coalescing agents to enhance film formation and pigment dispersion.

  • Pharmaceuticals: Solvents for hydrophobic active ingredients, improving bioavailability.

  • Cleaning Formulations: Degreasing agents in industrial cleaners due to low aquatic toxicity .

Table 2: Comparative Solvent Performance

SolventRelative Evaporation RatelogP
Ethylene Glycol Monobutyl Ether0.780.95
This Compound0.651.589
Propylene Glycol Methyl Ether1.020.81

Future Directions and Research Gaps

Despite its promising properties, 1-(2-(2-butoxyethoxy)-1-methylethoxy)propan-2-ol remains undercharacterized. Critical research priorities include:

  • Synthetic Optimization: Developing scalable, cost-effective production methods.

  • Toxicological Profiling: Chronic exposure studies to establish occupational safety guidelines.

  • Application-Specific Trials: Evaluating performance in niche sectors (e.g., agrochemical adjuvants, electronic coatings).

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